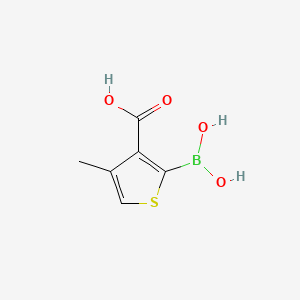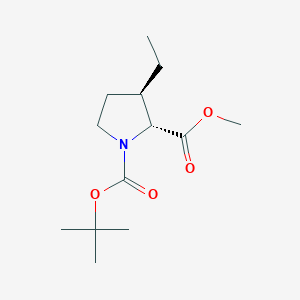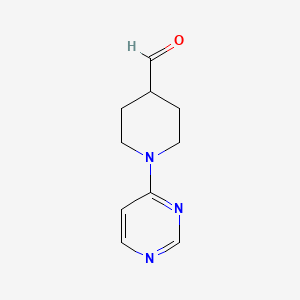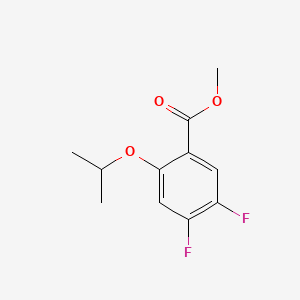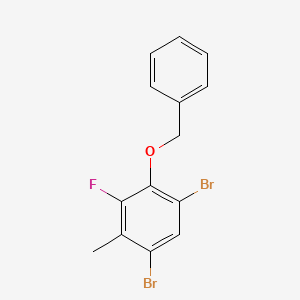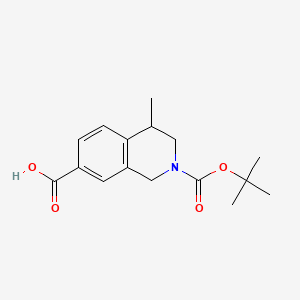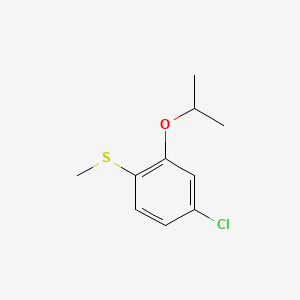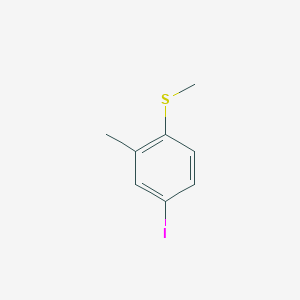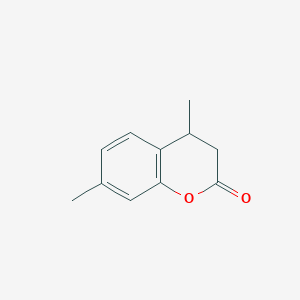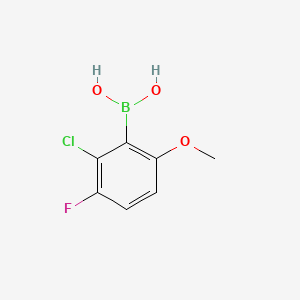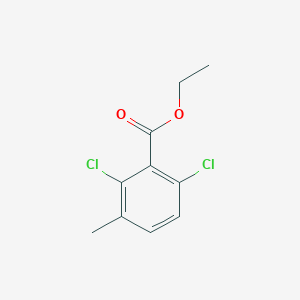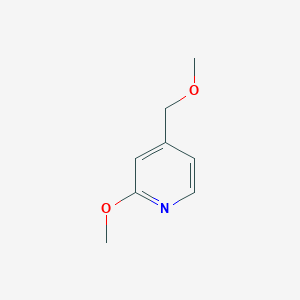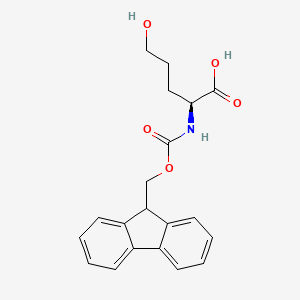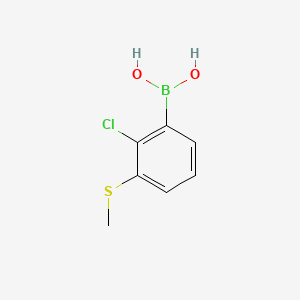
2-Chloro-3-(methylsulfanyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-(methylsulfanyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions
2-Chloro-3-(methylsulfanyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学研究应用
2-Chloro-3-(methylsulfanyl)phenylboronic acid has several applications in scientific research:
作用机制
The primary mechanism of action for 2-Chloro-3-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product . The methylsulfanyl group can also participate in various oxidation reactions, forming sulfoxides or sulfones .
相似化合物的比较
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester: A pinacol ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination allows for diverse reactivity, making it a versatile reagent in organic synthesis .
属性
分子式 |
C7H8BClO2S |
|---|---|
分子量 |
202.47 g/mol |
IUPAC 名称 |
(2-chloro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 |
InChI 键 |
RILQTOBJNLYDJK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)SC)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



